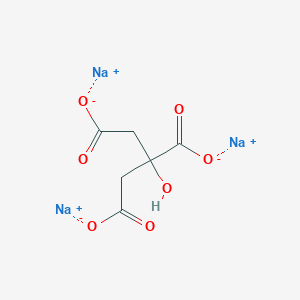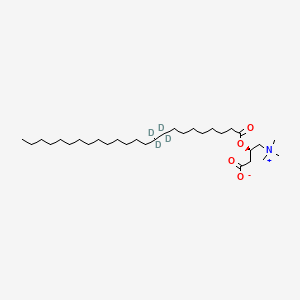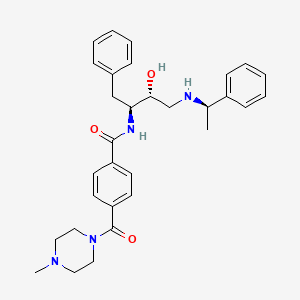
2,3-Bis(dodecyloxy)-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(dodecyloxy)-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium bromide is a quaternary ammonium compound with surfactant properties. It is characterized by its long hydrophobic dodecyloxy chains and a hydrophilic quaternary ammonium headgroup, making it useful in various applications, particularly in the field of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(dodecyloxy)-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium bromide typically involves the following steps:
Alkylation of Hydroxyethylamine: The initial step involves the alkylation of hydroxyethylamine with dodecyl bromide to form N-(2-hydroxyethyl)-N,N-dimethyldodecylamine.
Etherification: The next step is the etherification of the resulting compound with 2,3-dibromopropanol to introduce the dodecyloxy groups.
Quaternization: Finally, the quaternization of the intermediate product with methyl bromide yields the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(dodecyloxy)-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or sulfate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyethyl group.
Hydrolysis: The ether bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium chloride or sodium sulfate in aqueous solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation: Oxidized derivatives of the hydroxyethyl group.
Reduction: Reduced derivatives of the hydroxyethyl group.
Hydrolysis: The products include dodecanol and the corresponding hydrolyzed fragments.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(dodecyloxy)-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium bromide has a wide range of scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the formulation of liposomes and other drug delivery systems.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the production of emulsions, foams, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 2,3-Bis(dodecyloxy)-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium bromide involves its interaction with cell membranes due to its surfactant properties. The compound disrupts the lipid bilayer, leading to cell lysis and death. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium Bromide (DTAB): Similar structure but lacks the hydroxyethyl group.
Benzalkonium Chloride: A widely used antimicrobial agent with a similar quaternary ammonium structure.
Uniqueness
2,3-Bis(dodecyloxy)-N-(2-hydroxyethyl)-N,N-dimethylpropan-1-aminium bromide is unique due to its dual long-chain dodecyloxy groups and hydroxyethyl functionality, which enhance its surfactant properties and make it more effective in disrupting lipid bilayers compared to other quaternary ammonium compounds.
Eigenschaften
Molekularformel |
C31H66BrNO3 |
|---|---|
Molekulargewicht |
580.8 g/mol |
IUPAC-Name |
2,3-didodecoxypropyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C31H66NO3.BrH/c1-5-7-9-11-13-15-17-19-21-23-27-34-30-31(29-32(3,4)25-26-33)35-28-24-22-20-18-16-14-12-10-8-6-2;/h31,33H,5-30H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LBYIQAJLTHFLEB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCOCC(C[N+](C)(C)CCO)OCCCCCCCCCCCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


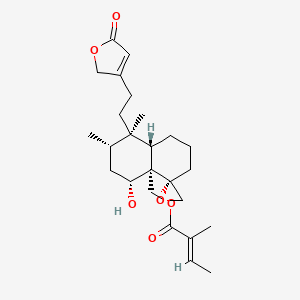
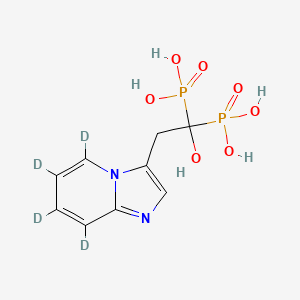
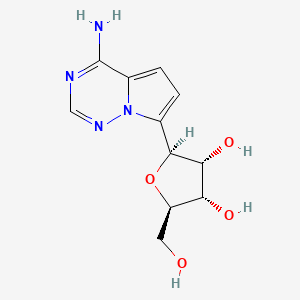
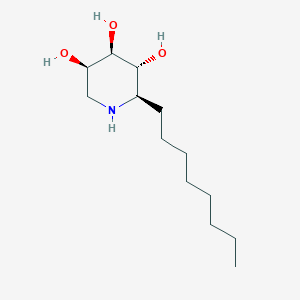
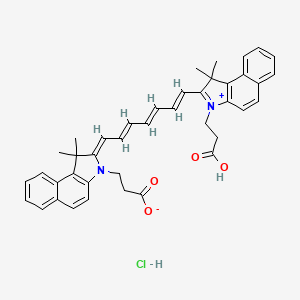
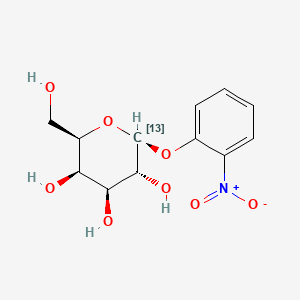
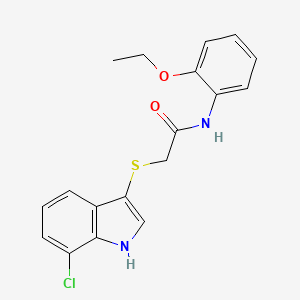
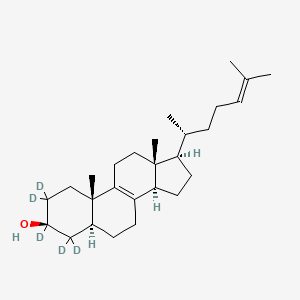
![2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398718.png)

![(6Z)-4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one;bromide](/img/structure/B12398729.png)
